

# Head-to-head clinical trial results of ATRIPLA versus efavirenz plus Combivir.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ATRIPLA |           |
| Cat. No.:            | B130373 | Get Quote |

# Head-to-Head Clinical Trial: ATRIPLA® vs. Efavirenz plus Combivir®

A pivotal head-to-head clinical trial, Study 934, provides a comprehensive comparison of the fixed-dose combination **ATRIPLA®** (efavirenz/emtricitabine/tenofovir disoproxil fumarate) against a regimen of efavirenz plus Combivir® (zidovudine/lamivudine) in treatment-naive adult HIV-1 patients. This guide synthesizes the findings from this study, presenting key data on efficacy and safety, detailing the experimental protocol, and visualizing the trial's workflow.

#### **Efficacy Outcomes**

The components of **ATRIPLA**® demonstrated superior virologic suppression compared to the efavirenz and Combivir® combination over 96 weeks. A significantly higher percentage of patients in the **ATRIPLA**® arm achieved and maintained HIV RNA levels below 400 copies/mL. [1] The mean increase in CD4 cell count was also greater in the **ATRIPLA**® group.[2][3]



| Efficacy Endpoint          | ATRIPLA®<br>(Efavirenz/Emtricita<br>bine/Tenofovir DF) | Efavirenz +<br>Combivir®<br>(Zidovudine/Lamiv<br>udine) | p-value |
|----------------------------|--------------------------------------------------------|---------------------------------------------------------|---------|
| Week 48                    |                                                        |                                                         |         |
| HIV RNA < 400<br>copies/mL | 84%                                                    | 73%                                                     | 0.002   |
| HIV RNA < 50<br>copies/mL  | 80%                                                    | 70%                                                     | -       |
| Mean CD4 Increase          | 190 cells/mm³                                          | 158 cells/mm³                                           | 0.002   |
| Week 96                    |                                                        |                                                         |         |
| HIV RNA < 400<br>copies/mL | 75%                                                    | 62%                                                     | 0.004   |
| HIV RNA < 50<br>copies/mL  | 67%                                                    | 61%                                                     | 0.16    |
| Mean CD4 Increase          | 270 cells/mm³                                          | 239 cells/mm³                                           | 0.02    |

## **Safety and Tolerability**

Patients receiving the components of **ATRIPLA®** experienced fewer treatment-limiting adverse events compared to those on the efavirenz and Combivir® regimen. Discontinuation rates due to adverse events were notably lower in the **ATRIPLA®** arm.[3] Additionally, the **ATRIPLA®** regimen was associated with a significant median increase in limb fat, whereas a significant median decrease was observed in the Combivir® arm, suggesting a lower risk of lipoatrophy.[1]



| Safety/Tolerability<br>Endpoint          | ATRIPLA®<br>(Efavirenz/Emtricitabine/Te<br>nofovir DF) | Efavirenz + Combivir®<br>(Zidovudine/Lamivudine) |
|------------------------------------------|--------------------------------------------------------|--------------------------------------------------|
| Discontinuation due to Adverse<br>Events | 4%                                                     | 9%                                               |
| Median Change in Limb Fat (96 weeks)     | +0.7 kg                                                | -0.5 kg                                          |

## **Experimental Protocols**

Study 934: A Phase III, Randomized, Open-Label, Active-Controlled, Multicenter, Non-Inferiority Study.

- Objective: To compare the efficacy and safety of a once-daily regimen of efavirenz, emtricitabine, and tenofovir DF versus a regimen of efavirenz once daily and a fixed-dose combination of zidovudine/lamivudine twice daily in treatment-naive HIV-infected patients.[1]
- Patient Population: The study enrolled 517 treatment-naive adults with HIV-1 infection.[1]
  Key inclusion criteria included a viral load (HIV RNA) greater than 10,000 copies/mL.[1]
- Treatment Regimens:
  - Arm 1: Efavirenz 600 mg once daily, emtricitabine 200 mg once daily, and tenofovir disoproxil fumarate 300 mg once daily (the components of ATRIPLA®).
  - Arm 2: Efavirenz 600 mg once daily plus Combivir® (zidovudine 300 mg/lamivudine 150 mg) twice daily.[1]
- Study Endpoints:
  - Primary Endpoint: The proportion of patients achieving and maintaining HIV RNA levels below 400 copies/mL at 48 weeks.[4] The study continued through 144 weeks.[1]
  - Secondary Endpoints: The proportion of patients with HIV RNA below 50 copies/mL, change from baseline in CD4 cell count, and the incidence of adverse events and laboratory abnormalities.





• Data Analysis: The primary efficacy analysis utilized a Time to Loss of Virologic Response (TLOVR) algorithm.[1]

## **Visualizing the Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the Study 934 head-to-head clinical trial.



### **Signaling Pathways and Drug Mechanisms**

The components of **ATRIPLA**® and Combivir® are all reverse transcriptase inhibitors, targeting a crucial enzyme in the HIV replication cycle.

- Efavirenz: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a nonessential site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.[2]
- Emtricitabine and Tenofovir (in **ATRIPLA**®) and Zidovudine and Lamivudine (in Combivir®): These are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are analogs of natural nucleosides/nucleotides and, after phosphorylation within the cell, compete with natural substrates for incorporation into the growing viral DNA chain. Their incorporation leads to chain termination, thus halting viral replication.[2]



Click to download full resolution via product page

Caption: Mechanism of action of reverse transcriptase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. gilead.com [gilead.com]
- 2. An update on the use of Atripla® in the treatment of HIV in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz/Emtricitabine/Tenofovir Tablets (Atripla™)... | Clinician.com [clinician.com]
- 4. Atripla<sup>™</sup> HIV therapy in one pill PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head clinical trial results of ATRIPLA versus efavirenz plus Combivir.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130373#head-to-head-clinical-trial-results-of-atripla-versus-efavirenz-plus-combivir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com